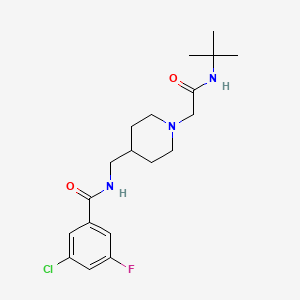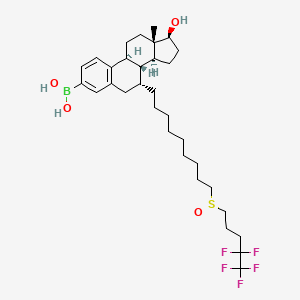
Icotinib Hydrochloride
Descripción general
Descripción
El Clorhidrato de Icotinib es un inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico de primera generación, altamente selectivo. Se utiliza principalmente como monoterapia para pacientes con cáncer de pulmón de células no pequeñas que tienen mutaciones somáticas del receptor del factor de crecimiento epidérmico . Este compuesto es conocido por su capacidad de inhibir el sitio de unión al ATP de la proteína del receptor del factor de crecimiento epidérmico, evitando así la cascada de transducción de señales que conduce a la proliferación celular .
Mecanismo De Acción
El Clorhidrato de Icotinib ejerce sus efectos inhibiendo selectivamente la actividad de la tirosina quinasa del receptor del factor de crecimiento epidérmico. Esta inhibición evita la unión del ATP al receptor, bloqueando así la cascada de transducción de señales que conduce a la proliferación celular . El compuesto es particularmente eficaz contra los tumores que expresan niveles más altos del receptor del factor de crecimiento epidérmico .
Compuestos similares:
- Gefitinib
- Erlotinib
Comparación: El Clorhidrato de Icotinib es similar a Gefitinib y Erlotinib en términos de estructura química, mecanismo molecular y eficacia clínica . El Clorhidrato de Icotinib ha mostrado un mejor perfil de seguridad y menos eventos adversos en comparación con Gefitinib . Además, se ha encontrado que el Clorhidrato de Icotinib en dosis altas mejora la supervivencia libre de progresión y la tasa de respuesta objetiva en pacientes con cáncer de pulmón de células no pequeñas que portan la mutación L858R del exón 21 del receptor del factor de crecimiento epidérmico .
Análisis Bioquímico
Biochemical Properties
Icotinib Hydrochloride plays a crucial role in inhibiting the activity of the epidermal growth factor receptor (EGFR). It competitively binds to the ATP binding site of the EGFR protein, preventing the activation of the signal transduction cascade that leads to cell proliferation . This inhibition is dose-dependent, with an IC50 value of 5 nM . This compound interacts with various biomolecules, including wild-type and mutant EGFR proteins, and blocks EGFR-mediated intracellular tyrosine phosphorylation in human epidermoid carcinoma A431 cells .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It inhibits cell proliferation, redistributes the cell cycle, and enhances apoptosis in cancer cells . In human epidermoid carcinoma A431 cells, this compound blocks EGFR-mediated intracellular tyrosine phosphorylation in a dose-dependent manner . It also exhibits a broad spectrum of antitumor activity, particularly against tumors expressing higher levels of EGFR . Additionally, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy by inhibiting EGFR signaling and attenuating RAD51 expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP binding site of the EGFR protein, thereby preventing the completion of the signal transduction cascade . This inhibition blocks the activation of the anti-apoptotic Ras signaling pathway, which is often upregulated in cancer cells . This compound also binds to Sudlow’s site I in subdomain IIA of Human Serum Albumin (HSA), forming icotinib-HSA complexes . This binding interaction further contributes to its inhibitory effects on EGFR signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The drug is rapidly absorbed and eliminated, with a median time to maximum concentration of 0.5 to 4 hours and a mean terminal elimination half-life of 6.2 to 10.1 hours . In in vitro and in vivo studies, this compound has demonstrated potent dose-dependent antitumor effects, with long-term stability and minimal degradation . The drug has also shown favorable pharmacokinetics and antitumor activity at higher doses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The drug has exhibited potent dose-dependent antitumor effects in nude mice carrying human tumor-derived xenografts . It was well tolerated at doses up to 120 mg/kg/day in mice without significant body weight loss or mortality . Additionally, this compound has been shown to inhibit EGFR signaling and alleviate psoriasis-like symptoms in animal models . Higher doses may lead to dose-limiting toxicities, such as rash and diarrhea .
Metabolic Pathways
This compound is primarily metabolized in the liver, mainly by the cytochrome P450 enzyme CYP3A4, with lesser involvement of CYP1A2 . The drug is excreted predominantly as metabolites, with over 90% eliminated via feces and 9% via urine . The formation of icotinib-HSA complexes also plays a role in its metabolism and distribution .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its binding to Human Serum Albumin (HSA) and other transport proteins . The volume of distribution is calculated to be approximately 115 liters . This binding interaction facilitates its localization and accumulation in target tissues, enhancing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound involves its accumulation in the cellular nucleus, where it inhibits EGFR signaling and attenuates the expression and function of homologous recombination (HR) protein RAD51 . This localization is crucial for its role in enhancing the sensitivity of cancer cells to chemotherapy and radiotherapy . The drug’s ability to inhibit RAD51 upregulation and nuclear foci formation further contributes to its therapeutic efficacy .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del Clorhidrato de Icotinib implica varios pasos. Uno de los métodos evita el uso de cloruro de fosforilo, lo que reduce significativamente la emisión de contaminantes . La ruta sintética suele implicar la formación de intermediarios que luego se convierten en el producto final mediante una serie de reacciones químicas.
Métodos de producción industrial: La producción industrial del Clorhidrato de Icotinib sigue una ruta sintética similar pero a mayor escala. El proceso se optimiza para garantizar un alto rendimiento y pureza, minimizando al mismo tiempo el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones: El Clorhidrato de Icotinib se somete a diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su síntesis y modificación.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones para estas reacciones se controlan cuidadosamente para garantizar el resultado deseado.
Principales productos formados: Los principales productos formados a partir de estas reacciones son intermediarios que se procesan posteriormente para obtener Clorhidrato de Icotinib .
Aplicaciones Científicas De Investigación
El Clorhidrato de Icotinib tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza en el estudio de los inhibidores del receptor del factor de crecimiento epidérmico y su síntesis.
Biología: Los investigadores lo utilizan para comprender el papel del receptor del factor de crecimiento epidérmico en la proliferación celular y el cáncer.
Medicina: Se utiliza principalmente en el tratamiento del cáncer de pulmón de células no pequeñas con mutaciones del receptor del factor de crecimiento epidérmico
Comparación Con Compuestos Similares
- Gefitinib
- Erlotinib
Comparison: Icotinib Hydrochloride is similar to Gefitinib and Erlotinib in terms of chemical structure, molecular mechanism, and clinical efficacy . this compound has shown a better safety profile and fewer adverse events compared to Gefitinib . Additionally, high-dose this compound has been found to improve progression-free survival and objective response rate in patients with non-small-cell lung cancer harboring epidermal growth factor receptor exon 21 L858R mutation .
Propiedades
IUPAC Name |
N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNGXMJMUUJHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152859 | |
| Record name | Icotinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204313-51-8 | |
| Record name | Icotinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204313518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icotinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICOTINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTD32I0J83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


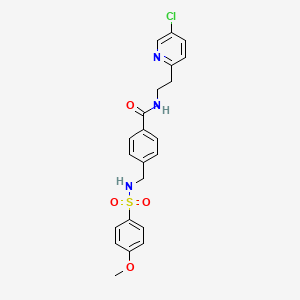
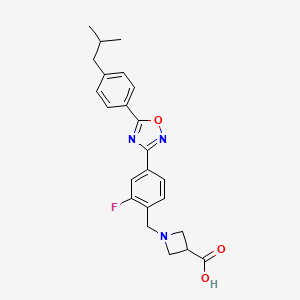
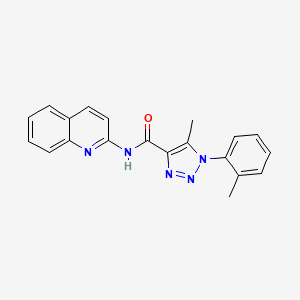
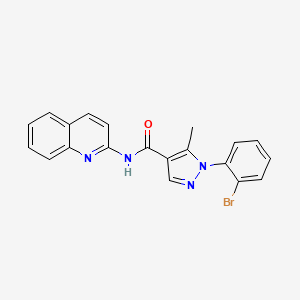
![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)
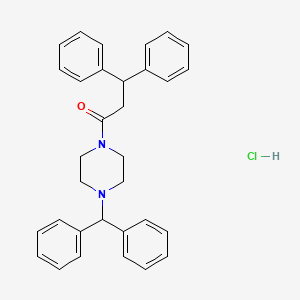
![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)
